2-Chloro-3-isothiocyanatopropene 2-Chloro-3-isothiocyanatopropene
Brand Name: Vulcanchem
CAS No.: 14214-31-4
VCID: VC20970098
InChI: InChI=1S/C4H4ClNS/c1-4(5)2-6-3-7/h1-2H2
SMILES: C=C(CN=C=S)Cl
Molecular Formula: C4H4ClNS
Molecular Weight: 133.6 g/mol

2-Chloro-3-isothiocyanatopropene

CAS No.: 14214-31-4

Cat. No.: VC20970098

Molecular Formula: C4H4ClNS

Molecular Weight: 133.6 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-isothiocyanatopropene - 14214-31-4

Specification

CAS No. 14214-31-4
Molecular Formula C4H4ClNS
Molecular Weight 133.6 g/mol
IUPAC Name 2-chloro-3-isothiocyanatoprop-1-ene
Standard InChI InChI=1S/C4H4ClNS/c1-4(5)2-6-3-7/h1-2H2
Standard InChI Key DGBFPSVUFUDQNA-UHFFFAOYSA-N
SMILES C=C(CN=C=S)Cl
Canonical SMILES C=C(CN=C=S)Cl

Introduction

Chemical Identity and Basic Information

2-Chloro-3-isothiocyanatopropene is an organosulfur compound registered under CAS number 14214-31-4 with the molecular formula C₄H₄ClNS and a molecular weight of 133.6 g/mol . The compound is formally known by its IUPAC name 2-chloro-3-isothiocyanatoprop-1-ene, though it appears in scientific literature under various synonyms including 2-chloroallyl isothiocyanate, 2-chloropropene isothiocyanate, and isothiocyanic acid 2-chloroallyl ester . Its chemical structure features a chlorine atom at the 2-position of a propene backbone with an isothiocyanate group (-N=C=S) attached at the 3-position, creating a molecule with multiple reactive sites. This structural configuration contributes to its utility as a versatile chemical intermediate in various synthetic pathways. The compound has been assigned the EINECS (European Inventory of Existing Commercial Chemical Substances) number 604-275-3, confirming its registration within European chemical regulations .

Chemical Identifiers

The compound is thoroughly cataloged in chemical databases with multiple identifying parameters that facilitate its precise identification in scientific and regulatory contexts. Beyond the basic identifiers, 2-Chloro-3-isothiocyanatopropene has been assigned the Standard InChI notation InChI=1S/C4H4ClNS/c1-4(5)2-6-3-7/h1-2H2, which provides a unique string representation of its chemical structure. This is complemented by its Standard InChIKey DGBFPSVUFUDQNA-UHFFFAOYSA-N, a fixed-length character string that serves as a compact representation of the compound for database searching and information exchange. For computational chemistry and molecular modeling purposes, the compound can be represented by the SMILES notation C=C(CN=C=S)Cl, which encodes its structural features in a linear string format .

Identifier TypeValue
CAS Number14214-31-4
IUPAC Name2-chloro-3-isothiocyanatoprop-1-ene
Molecular FormulaC₄H₄ClNS
Molecular Weight133.6 g/mol
Standard InChIInChI=1S/C4H4ClNS/c1-4(5)2-6-3-7/h1-2H2
Standard InChIKeyDGBFPSVUFUDQNA-UHFFFAOYSA-N
SMILESC=C(CN=C=S)Cl
EINECS604-275-3
PubChem Compound ID26575

Physical and Chemical Properties

2-Chloro-3-isothiocyanatopropene exists as a colorless liquid at standard temperature and pressure, with several distinctive physical properties that influence its handling and applications . The compound demonstrates limited water solubility, being described as "insoluble in water," but exhibits good solubility in most common organic solvents, which facilitates its use in laboratory and industrial processes . Its physical state and solubility profile are consistent with other small organic molecules containing both polar and nonpolar functional groups. The compound's structural characteristics, particularly the presence of both an electrophilic isothiocyanate group and a reactive vinyl chloride moiety, make it a valuable intermediate in organic synthesis, capable of participating in a variety of chemical transformations.

Thermodynamic and Physical Data

The compound exhibits a relatively high boiling point of 182°C at standard atmospheric pressure (760 mmHg), though alternative measurements indicate a boiling range of 73-76°C under reduced pressure (2.4 kPa) . Its melting point is reported as -56.5°C, indicating that it remains liquid across a wide temperature range, which is advantageous for handling and processing in industrial applications . The density has been variously reported as 1.12 g/cm³ and 1.27 g/cm³, with the discrepancy possibly due to different measurement conditions or sample purities . The compound's flash point of 63.9°C classifies it as a combustible liquid, requiring appropriate safety measures during storage and handling . Additional physical parameters include a vapor pressure range of 95-629 Pa at temperatures between 20-50°C and an estimated refractive index of 1.5560, which can be useful for purity determination .

PropertyValueReference
Physical StateColorless liquid
Density1.12-1.27 g/cm³
Boiling Point182°C at 760 mmHg; 73-76°C at 2.4 kPa
Melting Point-56.5°C
Flash Point63.9°C
Vapor Pressure95-629 Pa at 20-50°C
Refractive Index1.5560 (estimate)
Water SolubilityInsoluble
Solubility in Organic SolventsSoluble
PSA (Polar Surface Area)44.45000
LogP1.84170

Synthesis and Preparation Methods

The industrial synthesis of 2-Chloro-3-isothiocyanatopropene typically employs a nucleophilic substitution reaction between 2,3-dichloropropene and sodium thiocyanate in an appropriate solvent system . This synthetic route represents an efficient method for introducing the isothiocyanate functionality, which is crucial for the compound's applications in insecticide synthesis. The general reaction can be represented by the equation: CH₂=CHClCH₂Cl + NaSCN → CH₂=CHClCH₂NCS + NaCl, where one chlorine atom is replaced by the thiocyanate group . The reaction mechanism likely involves an SN2 process, with the thiocyanate anion acting as a nucleophile and attacking the less hindered primary carbon bearing the chlorine atom, resulting in the displacement of chloride.

ReagentRoleReaction Conditions
2,3-DichloropropeneStarting material-
Sodium thiocyanateNucleophile-
AcetonitrileSolvent-
Catalyst (unspecified)Reaction promoter-
Reflux, 3.5 hours

Applications and Uses

2-Chloro-3-isothiocyanatopropene serves primarily as a key intermediate in the synthesis of commercially important neonicotinoid insecticides, particularly thiamethoxam and clothianidin . These insecticides are widely used in agriculture for crop protection against a variety of insect pests, making the compound indirectly significant to global food production. The reactive functional groups present in the molecule, specifically the isothiocyanate moiety and the chloroalkene structure, provide versatile chemical handles for further transformations in multi-step synthetic pathways. The compound's ability to participate in various reactions makes it a valuable building block for constructing more complex molecular architectures beyond just insecticides.

Role in Insecticide Synthesis

The compound's most significant commercial application lies in its role as a precursor in the synthesis of thiamethoxam and clothianidin, which belong to the neonicotinoid class of insecticides. These insecticides are valued for their systemic activity in plants and relatively low mammalian toxicity compared to older insecticide classes. In the synthetic pathway toward these insecticides, 2-Chloro-3-isothiocyanatopropene contributes to the formation of the core heterocyclic structures that are essential for their biological activity. One specific derivative mentioned in the literature is 2-Chloro-5-chloromethylthiazole, which can be synthesized from 2-Chloro-3-isothiocyanatopropene and serves as an intermediate in further synthetic steps . The industrial importance of these end products drives the commercial production of 2-Chloro-3-isothiocyanatopropene, despite its intrinsic toxicity and handling challenges.

Research Applications

Beyond its industrial applications, 2-Chloro-3-isothiocyanatopropene finds utility in research laboratories for scientific investigation and development . The compound's dual functionality makes it valuable for studying various organic reactions and developing new synthetic methodologies. Researchers may employ this compound to explore novel chemical transformations, possibly leading to the discovery of new compounds with biological activity or other useful properties. The isothiocyanate group, in particular, can participate in diverse reactions including additions, cycloadditions, and rearrangements, providing pathways to heterocyclic compounds and other complex molecules of academic and potential commercial interest.

ApplicationDescriptionEnd Products
Insecticide SynthesisIntermediate in neonicotinoid productionThiamethoxam, Clothianidin
Heterocyclic ChemistryPrecursor for thiazole rings2-Chloro-5-chloromethylthiazole
Organic SynthesisResearch tool for reaction developmentVarious organic compounds
Laboratory ResearchScientific investigationNovel molecular structures
Safety ParameterClassification/ValueReference
GHS PictogramGHS06 (Toxic)
Signal WordDanger
Hazard StatementH301: Toxic if swallowed
Precautionary StatementP301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician
Hazard CodeT (Toxic)
Risk Statement25
Safety Statement45
UN Number2811
Transport Hazard Class6.1
Packing GroupIII
Toxicity DataMouse LD50 (intravenous): 56 mg/kg

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator